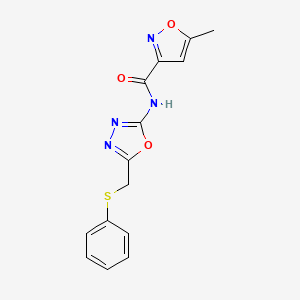

5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)13(19)15-14-17-16-12(20-14)8-22-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZHGSZSYNJFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Coupling of the Two Rings: The isoxazole and oxadiazole rings are coupled through a nucleophilic substitution reaction, where the phenylthio group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Synthesis and Molecular Properties

The synthesis of 5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions that include the formation of oxadiazole and isoxazole moieties. The compound's molecular formula is C17H18N4O3, with a molecular weight of approximately 326.35 g/mol . The synthesis process often utilizes various reagents and conditions to ensure high yield and purity.

Antimicrobial Properties

One of the significant applications of this compound lies in its antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 4 μg/mL to 32 μg/mL against these pathogens .

Anticancer Potential

Research indicates that compounds containing isoxazole and oxadiazole rings may possess anticancer properties. The structural characteristics of this compound suggest potential interactions with cancer cell signaling pathways. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial activity of several oxadiazole derivatives. Among these derivatives, compounds structurally related to this compound exhibited significant antibacterial effects. These findings suggest that modifications to the oxadiazole structure can enhance antibacterial potency and selectivity .

Case Study 2: Anticancer Research

In another investigation focused on anticancer activity, researchers synthesized various isoxazole derivatives and assessed their effects on tumor cell lines. The results indicated that certain structural modifications led to increased cytotoxicity against specific cancer types. This highlights the importance of exploring the pharmacological profiles of compounds like this compound for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound has been shown to interact with various enzymes and receptors involved in cancer cell proliferation and immune regulation.

Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Research Findings and Implications

- The phenylthio group’s higher logP suggests enhanced penetration into fungal cell membranes .

- Synthetic Feasibility : The synthesis of similar compounds (e.g., ) involves oxime cyclization and carboxamide coupling, indicating that the target compound can be synthesized via analogous routes.

- Metabolic Stability : Oxadiazole rings are generally resistant to metabolic degradation, but the phenylthio group may introduce susceptibility to cytochrome P450 oxidation, requiring further stability studies .

Biological Activity

5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered heterocyclic ring containing nitrogen. Its structure includes an isoxazole moiety and a phenylthio group, which contribute to its biological properties. The presence of these functional groups is crucial for the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Isoxazole Group : This step may involve condensation reactions under controlled conditions to ensure high yield and purity.

- Final Amide Formation : The carboxylic acid derivative reacts with amines to form the desired amide.

Purification techniques such as high-performance liquid chromatography (HPLC) are often employed to isolate the final product with high purity .

Anticancer Properties

Research indicates that compounds within the oxadiazole family exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7b | MCF-7 | 15 | Induces apoptosis |

| 7d | MDA-MB-453 | 10 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Preliminary studies suggest that certain derivatives may inhibit specific isoforms of CA with varying potency .

Case Studies

- Study on Metabolites : A study involving the administration of similar oxadiazole compounds in animal models demonstrated the identification of metabolites using HPLC-MS/MS techniques. This research highlighted the importance of understanding biotransformation for evaluating therapeutic efficacy and safety .

- Antibacterial Activity : Related compounds have shown significant antibacterial activity against Staphylococcus aureus strains, indicating a broad spectrum of biological activity beyond anticancer effects .

The mechanism by which this compound exerts its biological effects likely involves:

- Targeting Specific Enzymes : Inhibition of carbonic anhydrase could lead to altered pH levels in tumor microenvironments, affecting cancer cell survival.

- Inducing Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Q & A

Basic: What are the key synthetic routes for preparing 5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide derivative with POCl₃ under reflux (90°C, 3 hours) .

- Step 2 : Introduction of the phenylthio-methyl group via nucleophilic substitution using K₂CO₃ in DMF, reacting the oxadiazole-thiol intermediate with a benzyl chloride derivative .

- Step 3 : Coupling the isoxazole-3-carboxylic acid moiety to the oxadiazole using standard carbodiimide-mediated amidation (e.g., DCC or EDCI in DMF) .

Key considerations : Optimize reaction yields by controlling stoichiometry (1:1.2 molar ratio of oxadiazole-thiol to alkylating agent) and monitor intermediates via TLC or HPLC .

Advanced: How can conflicting bioactivity data in mitochondrial assays be resolved for this compound?

Discrepancies in bioactivity may arise from mitochondrial membrane potential interference or solvent effects.

- Experimental Design :

- Use purified mitochondria (C57BL6/J mouse liver) to isolate compound effects from cellular metabolism .

- Include controls for DMSO solvent (<1% final concentration) to avoid membrane disruption .

- Validate results with orthogonal assays (e.g., Rh123 fluorescence for membrane potential vs. Calcium Green-5N for ion flux) .

- Data Analysis : Apply nonlinear regression to dose-response curves to distinguish between true inhibition and artifacts (e.g., FCCP as a positive control for uncoupling) .

Advanced: What structural features influence the compound’s antimicrobial vs. anticancer activity?

Structure-activity relationship (SAR) studies suggest:

- Antimicrobial activity correlates with the phenylthio-methyl group’s hydrophobicity, enhancing membrane penetration (logP >3.0) .

- Anticancer activity depends on the isoxazole-carboxamide moiety’s electronic profile: electron-withdrawing substituents (e.g., trifluoromethyl) improve binding to kinase targets (IC₅₀ <10 µM) .

Methodological validation : Compare IC₅₀ values against isogenic cell lines (e.g., HCT116 wild-type vs. p53-null) to isolate target-specific effects .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

- ¹H/¹³C NMR : Key signals include δ=10.36 ppm (amide NH), 7.51 ppm (phenylthio aromatic protons), and 2.24 ppm (methyl group on isoxazole) .

- HRMS : Validate molecular ion [M+H]⁺ with <5 ppm error (e.g., calculated m/z 347.0593 vs. observed 347.0599) .

- Melting point : Confirm purity via sharp decomposition range (214–216°C) .

Advanced: How does the compound interact with mitochondrial permeability transition pores (mPTP)?

- Mechanism : The phenylthio group may chelate calcium ions, modulating mPTP opening. Test via calcium retention capacity (CRC) assays using isolated mitochondria .

- Experimental protocol :

- Data interpretation : A 20% increase in CRC vs. control indicates inhibitory activity .

Basic: What are optimal storage conditions for maintaining compound stability?

- Store at –20°C in anhydrous DMSO (≤10 mM stock) to prevent hydrolysis of the oxadiazole ring .

- Avoid repeated freeze-thaw cycles; aliquot for single-use .

Advanced: How to resolve low yields in the oxadiazole cyclization step?

- Troubleshooting :

- Analytical validation : Monitor cyclization completion via ¹³C NMR (disappearance of thiourea carbonyl at ~180 ppm) .

Advanced: What computational methods predict the compound’s binding to cytochrome P450 enzymes?

- Docking studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN).

- Parameters :

- Validation : Compare with experimental IC₅₀ from liver microsomal assays .

Basic: What solvents are compatible with this compound in biological assays?

- Use DMSO for stock solutions (≤1% final concentration).

- Avoid aqueous buffers with pH >8.0 to prevent oxadiazole ring hydrolysis .

Advanced: How to design derivatives to mitigate off-target effects in neuronal cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.